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molecular formula C6H9NO5 B8699044 N-acetyliminodiacetic acid CAS No. 86607-56-9

N-acetyliminodiacetic acid

Cat. No. B8699044
M. Wt: 175.14 g/mol
InChI Key: ULRFBIKSYXNUND-UHFFFAOYSA-N
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Patent
US06265605B1

Procedure details

The regenerated catalyst precursor was transferred, under CO:H2 pressure, into the autoclave containing CO:H2 (95:5) at 800 psi (5517 kPa), acetamide (VII) (29.5 g, 0.5 mole), 95% paraformaldehyde (34.0 g, 1.08 mole), water (32.2 g, 1.79 mole), and DME (650 mL). A CO:H2 (95:5) atmosphere at 1500 psi (10,345 kPa) was immediately established. This mixture was heated to 100° C. The reaction warmed to 125° C. and was maintained at this temperature for one hour. HPLC analysis of this stream gave a 95% yield of (XVI), 2% (XIV), 2.5% (XVIII), and 0.5% N-methyliminodiacetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
32.2 g
Type
reactant
Reaction Step Two
Name
Quantity
650 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1](N)(=[O:3])[CH3:2].C=O.O.[NH:8]([CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11].C(NCC(O)=O)(=O)C.CN(CC(O)=O)CC(O)=O>COCCOC>[C:1]([N:8]([CH2:13][C:14]([OH:16])=[O:15])[CH2:9][C:10]([OH:12])=[O:11])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)O)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CC(=O)O)CC(=O)O
Step Two
Name
Quantity
29.5 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
34 g
Type
reactant
Smiles
C=O
Name
Quantity
32.2 g
Type
reactant
Smiles
O
Name
Quantity
650 mL
Type
solvent
Smiles
COCCOC
Step Three
Name
CO H2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction warmed to 125° C.
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this temperature for one hour
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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